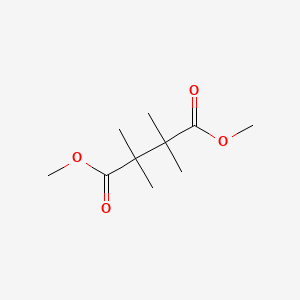

Dimethyl tetramethylsuccinate

Cat. No. B3048478

Key on ui cas rn:

17072-58-1

M. Wt: 202.25 g/mol

InChI Key: JMAVQGUNDSXRMY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04473686

Procedure details

Preparation of the polybutadiene dicarboxylic acid dimethyl ester used in Examples 1 to 6 and in Comparison Examples II and III is carried out by the bulk polymerisation of butadiene, for which purpose 325 g of 1,3-butadiene are added under nitrogen to quantities of 55 g, 39 g, 21 g and 7 g of azo-bis-isobutyric acid methyl ester. The reaction mixture is stirred for 14 to 16 hours at 80° C., the polymerisation reaction taking place under the natural pressure of the system (around 12 bars). Thereafter the excess butadiene is distilled off. Residual butadiene and tetramethyl succinic acid dimethyl ester, formed as a secondary product, are removed over a period of 6 hours at 0.1 mbar in a rotary evaporator (bath temperature 90° C.), leaving 174 g, 140 g, 95 g and 40 g, respectively, of a crystal-clear liquid having an Mn of 800 (as determined by vapour pressure osmosis) and containing 78 mole percent of 1,4-bonds; Mn 1000 and containing 79 mole percent of 1,4-bonds; Mn 1300 and containing 80 mole percent of 1,4-bonds; Mn 6000 and containing 82 mole percent of 1,4-bonds.

[Compound]

Name

polybutadiene dicarboxylic acid dimethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

azo-bis-isobutyric acid methyl ester

Quantity

7 g

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:8](N=NC(C)(C)C(O)=O)([CH3:10])[CH3:9]>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:3]([CH3:2])([CH3:4])[C:8]([CH3:9])([CH3:10])[C:7]([O:6][CH3:5])=[O:19]

|

Inputs

Step One

[Compound]

|

Name

|

polybutadiene dicarboxylic acid dimethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

325 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Four

|

Name

|

azo-bis-isobutyric acid methyl ester

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(C)(C)N=NC(C(=O)O)(C)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred for 14 to 16 hours at 80° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerisation reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereafter the excess butadiene is distilled off

|

Outcomes

Product

Details

Reaction Time |

15 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(C(C(=O)OC)(C)C)(C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |